Diphosphoryl chloride

Catalog No.
S1491264
CAS No.
13498-14-1
M.F
Cl4O3P2
M. Wt
251.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphosphoryl chloride

CAS Number

13498-14-1

Product Name

Diphosphoryl chloride

Molecular Formula

Cl4O3P2

Molecular Weight

251.8 g/mol

InChI

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6

InChI Key

CNTIXUGILVWVHR-UHFFFAOYSA-N

SMILES

O=P(OP(=O)(Cl)Cl)(Cl)Cl

Synonyms

Pyrophosphoryl Chloride; Phosphorodichloridic Anhydride; Phosphorus Chloride Oxide; Pyrophosphoryl Tetrachloride; Tetrachloropyrophosphoric Acid

Canonical SMILES

O=P(OP(=O)(Cl)Cl)(Cl)Cl

Nucleosides, Nucleotides, Nucleic Acids and Related Reagents

Diphosphoryl Chloride is used in the field of biochemistry, particularly in the synthesis of nucleosides, nucleotides, and nucleic acids . These compounds are essential components of biological systems, playing crucial roles in processes such as DNA replication, RNA transcription, and protein synthesis.

Vilsmeier Formylation and Glyoxylation Reactions

In organic chemistry, Diphosphoryl Chloride is a useful reagent for the Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds . These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Buchwald-Hartwig Cross Coupling Reaction

Diphosphoryl Chloride is used in the field of organic chemistry, particularly in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are key structural elements in many pharmaceuticals and biologically active compounds .

Suzuki-Miyaura Coupling

Another application of Diphosphoryl Chloride is in the Suzuki-Miyaura Coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryls, styrenes, and substituted biphenyls . These compounds have wide applications in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Heck Reaction

Diphosphoryl Chloride is used in the field of organic chemistry, particularly in the Heck Reaction . This reaction is a palladium-catalyzed carbon-carbon bond-forming reaction . The Heck Reaction is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Hiyama Coupling

Another application of Diphosphoryl Chloride is in the Hiyama Coupling reaction . This is a type of cross-coupling reaction, used to synthesize biaryls, styrenes, and substituted biphenyls . These compounds have wide applications in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Diphosphoryl chloride, with the chemical formula Cl4O3P2\text{Cl}_4\text{O}_3\text{P}_2, is a phosphorus-containing compound characterized by its unique structure, which consists of two phosphoryl groups linked by a chlorine atom. This compound is known for its reactivity and is primarily used in organic synthesis and chemical research. It exhibits properties similar to phosphoryl chloride, including hydrolysis in the presence of moisture, leading to the release of phosphoric acid and hydrogen chloride gas .

PPA is a corrosive and toxic compound. It reacts violently with water, releasing toxic HCl fumes. Exposure can cause severe burns to skin and eyes, and inhalation can damage the respiratory system.

Safety Precautions:

  • Handle PPA with appropriate personal protective equipment like gloves, goggles, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with water and moisture.
  • Store in a tightly sealed container under an inert atmosphere.

  • Hydrolysis: When exposed to water, diphosphoryl chloride hydrolyzes to yield phosphoric acid and hydrogen chloride:
    Cl4O3P2+6H2O2H3PO4+6HCl\text{Cl}_4\text{O}_3\text{P}_2+6\text{H}_2\text{O}\rightarrow 2\text{H}_3\text{PO}_4+6\text{HCl}
  • Formation of Phosphate Esters: It can react with alcohols to form phosphate esters, which are important intermediates in organic synthesis:
    Cl4O3P2+3ROHCl2O3P(OR)2+3HCl\text{Cl}_4\text{O}_3\text{P}_2+3\text{ROH}\rightarrow \text{Cl}_2\text{O}_3\text{P}(\text{OR})_2+3\text{HCl}
  • Lewis Acid Reactions: Diphosphoryl chloride can act as a Lewis base, forming stable adducts with Lewis acids such as aluminum chloride and titanium tetrachloride .

Diphosphoryl chloride can be synthesized through several methods:

  • Oxidation of Phosphorus Trichloride: This is a common industrial method where phosphorus trichloride is oxidized with oxygen:
    2PCl3+O22Cl4O3P22\text{PCl}_3+\text{O}_2\rightarrow 2\text{Cl}_4\text{O}_3\text{P}_2
  • Chlorination Reactions: Reacting phosphorus pentachloride with phosphorus pentoxide can also yield diphosphoryl chloride:
    6PCl5+P4O1010Cl4O3P26\text{PCl}_5+\text{P}_4\text{O}_{10}\rightarrow 10\text{Cl}_4\text{O}_3\text{P}_2
  • Reflux Methods: Recent studies suggest refluxing phosphoryl chloride with alcohols may produce diphosphoryl derivatives over extended periods .

Diphosphoryl chloride finds applications primarily in:

  • Organic Synthesis: It serves as a reagent in various reactions, including the Vilsmeier formylation and glyoxylation reactions, facilitating the introduction of functional groups into aromatic compounds .
  • Pharmaceutical Chemistry: It acts as an intermediate in the synthesis of pharmaceutical compounds and other organic materials.

Interaction studies involving diphosphoryl chloride often focus on its reactivity with nucleophiles and electrophiles. Its ability to form adducts with Lewis acids suggests potential utility in coordination chemistry and catalysis. The compound's interactions can lead to the formation of various derivatives, which may have distinct chemical properties or biological activities

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13498-14-1

Wikipedia

Diphosphoryl chloride

Dates

Modify: 2023-08-15

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